molecular formula C9H9N3O B1398637 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole CAS No. 53292-73-2

4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole

Cat. No. B1398637
CAS RN: 53292-73-2
M. Wt: 175.19 g/mol
InChI Key: NAMTWSYTDRLNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds, including this compound, are known for their broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

New Preparation Methods : A new method was developed for the preparation of (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine. This method offers direct oxidation of the methyl group in compound 1 without preliminary protection of the amino group, achieving one-stage synthesis and overcoming the drawbacks of multistage character and low efficiency inherent in previous methods (Lifshits, Ostapchuk, & Brel, 2015).

Catalytic Activity Enhancement : Molecular imprinting of polymeric nucleophilic catalysts containing 4-alkylaminopyridine functions has shown that these catalysts, synthesized by imprinting bulk polymer with a transition state analogue of a substrate, can accelerate substrate-specific hydrolysis more effectively than their imidazole-appended counterparts (Huang, Zheng, & Zhang, 2004).

Photochemical and Luminescent Properties

Photochemical Transformations : An unexpected photochemical transformation of imidazole derivatives containing the 5-hydroxy-2-methyl-4H-pyran-4-one moiety was discovered, leading to the synthesis of unknown imidazo[1,5-a]pyridine-5,8-dione derivatives. This provides a new environmentally friendly method for synthesizing substituted imidazo[1,5-a]pyridine-5,8-diones (Melekhina et al., 2019).

Enhancement of Fluorescence Intensity : The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives were investigated. It was found that the hydroxymethyl group may act as an enhancer of fluorescence intensity, leading to the emission of light in both organic solvents and acidic and alkaline media. The intensity of fluorescence was quantitatively determined to be more than that of the parent unsubstituted imidazo[1,2-a]azine fluorophore, with 3-hydroxymethyl imidazo[1,2-a]pyridines emitting more intensely than their pyrimidine counterparts (Velázquez-Olvera et al., 2012).

Biological and Medicinal Research

Anticoagulant Potential : A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives were designed and synthesized as potential anticoagulant agents. Specifically, amino and hydroxymethyl derivatives showed significant anticoagulant abilities, making them potential candidates for further exploration in the field of anticoagulant therapy (Yang, Su, Ren, & Chen, 2015).

Future Directions

The future directions for 4-Hydroxymethyl-2-pyridin-4-YL-3H-imidazole and similar compounds involve further exploration of their therapeutic potential . Given the broad range of biological activities demonstrated by imidazole derivatives, they continue to be of interest in the development of new drugs .

properties

IUPAC Name

(2-pyridin-4-yl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-5-11-9(12-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMTWSYTDRLNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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